Precision Lipophilicity: The Strategic Value of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in Drug Discovery
The following technical guide details the therapeutic utility, synthetic chemistry, and application of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in modern drug discovery. Executive Summary: Beyond the "Magic Methyl" In...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic utility, synthetic chemistry, and application of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in modern drug discovery.
Executive Summary: Beyond the "Magic Methyl"
In the optimization of lead compounds, the "Magic Methyl" effect—adding a methyl group to boost potency—is a standard medicinal chemistry tactic. However, (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 342613-80-3) represents a more sophisticated strategy: the "Strategic Ethyl."
This molecule is not merely a homolog of the common 7-methyl scaffold; it is a high-value pharmacophore fragment. The C7-ethyl group provides a critical increase in lipophilicity (
logP +0.5 vs. methyl) and steric bulk, enabling better blood-brain barrier (BBB) penetration and deeper hydrophobic pocket engagement. Simultaneously, the C2-hydroxymethyl group acts as a versatile "warhead precursor," allowing rapid divergence into ethers, amines, and amides.[1]
This guide explores its application in two primary therapeutic verticals: Spinal Muscular Atrophy (SMA) splicing modulation and Potassium-Competitive Acid Blockers (P-CABs) .
Chemical Biology & Mechanism of Action[2]
The Scaffold Architecture
The imidazo[1,2-a]pyridine core is a "privileged structure" capable of binding diverse biological targets. The 7-ethyl-2-methanol variant offers a specific tripartite interaction profile:
The Core (Imidazo[1,2-a]pyridine): Acts as a flat aromatic system for
- stacking (e.g., intercalating into RNA-protein complexes or aromatic residues in ATP binding sites).
The C7-Ethyl Tail: Probes hydrophobic sub-pockets. In SMA splicing modifiers, this group is critical for stabilizing the interaction with the SMN2 pre-mRNA/U1 snRNP complex.[1]
The C2-Methanol Handle: A hydrogen bond donor/acceptor that can be converted into a cation-binding motif (for P-CABs) or a solubilizing tail.
Therapeutic Verticals
A. Neurology: SMN2 Splicing Modulation (SMA)
In Spinal Muscular Atrophy, the SMN1 gene is mutated.[1] The paralogous SMN2 gene produces unstable protein due to the skipping of Exon 7.
Mechanism: Small molecules containing the 7-substituted imidazo[1,2-a]pyridine core bind to the SMN2 pre-mRNA.
Role of 7-Ethyl: The ethyl group enhances BBB permeability, allowing the drug to reach motor neurons in the CNS. It stabilizes the "bulge" in the RNA structure, promoting the inclusion of Exon 7.[1]
B. Gastroenterology: P-CABs (H+/K+ ATPase Inhibition)
Unlike proton pump inhibitors (PPIs) that covalently bind cysteine residues, P-CABs bind reversibly to the luminal surface of the gastric H+/K+ ATPase.
Mechanism: The imidazopyridine core competes with
ions.
Role of C2-Methanol: This group is typically derivatized (e.g., to an ether or amine) to interact with the polar region of the ion channel, locking the enzyme in the E2 conformation.[1]
Visualization: Pathways & Logic
The following diagram illustrates the dual therapeutic logic and the synthetic divergence of the molecule.
Caption: Synthetic divergence of the 7-ethyl scaffold into three distinct therapeutic classes via C2 functionalization.
Experimental Protocols
Synthesis of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
Objective: Efficient formation of the bicyclic core using a condensation strategy.
Yield: Expect a pale yellow solid (Yield: 65–75%).
Functionalization: Conversion to 2-(Chloromethyl) Derivative
Objective: Create an electrophilic species for coupling with nucleophiles (phenols/amines).
Protocol:
Dissolve (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM.
Cool to
in an ice bath.
Add Thionyl Chloride (
) (1.5 eq) dropwise.
Stir at room temperature for 2 hours.
Critical Step: Evaporate volatiles in vacuo strictly. The hydrochloride salt is unstable; use immediately for the next coupling step (e.g., etherification).[1]
Validation Assay: H+/K+ ATPase Inhibition
To validate the biological activity of derivatives synthesized from this core (specifically P-CAB candidates), use the following biochemical assay.
Principle: Measure the inhibition of ATP hydrolysis by gastric H+/K+ ATPase in the presence of
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Technical Guide: Structure-Activity Relationship (SAR) of 7-Ethylimidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem (sedative) and emerging anti-infective candidates like Telacebec (Q203). While the 2- and 3-positions have been exhaustively explored for potency modulation, the 7-position has emerged as a critical vector for optimizing pharmacokinetic (PK) profiles and metabolic stability.
This guide focuses specifically on 7-ethylimidazo[1,2-a]pyridine derivatives . It synthesizes data regarding the transition from 7-H and 7-methyl to 7-ethyl substituents, analyzing the impact on lipophilicity, cytochrome P450 stability, and binding affinity in targets such as Mycobacterium tuberculosis QcrB and mammalian kinases.
Chemical Foundation & Synthetic Architecture
To understand the SAR of the 7-ethyl derivative, one must first master the synthetic accessibility of the core. The 7-ethyl group is typically introduced early in the sequence via the pyridine starting material, rather than late-stage functionalization, due to the poor electrophilicity of the 7-position in the fused ring system.
Retrosynthetic Logic
The construction of the 7-ethylimidazo[1,2-a]pyridine core relies on the Chichibabin-like condensation or condensation with
-haloketones.
Precursor: 4-Ethylpyridin-2-amine (Commercial availability is lower than methyl analogs, often requiring de novo synthesis or specific sourcing).
Cyclization Partner: Ethyl 2-chloroacetoacetate (for 3-carboxylate derivatives) or
-bromoacetophenones (for 2-aryl derivatives).
Validated Synthetic Protocol
Context: Synthesis of ethyl 7-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylate (Key Intermediate).
Dissolution: Charge a round-bottom flask with 4-ethylpyridin-2-amine dissolved in anhydrous ethanol (0.5 M concentration).
Addition: Add ethyl 2-chloroacetoacetate dropwise at room temperature to prevent exotherm-driven impurity formation.
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor consumption of the amine via TLC (Mobile phase: 5% MeOH in DCM).
Work-up: Cool to room temperature. Concentrate under reduced pressure.
Neutralization: Resuspend the residue in water and neutralize with saturated
to pH 8. The free base will precipitate.
Purification: Filter the solid or extract with ethyl acetate. Recrystallize from EtOH/Hexane.
Critical Insight: The 7-ethyl group exerts a positive inductive effect (+I), slightly increasing the nucleophilicity of the ring nitrogen during cyclization compared to the 7-H analog, typically resulting in higher yields (>85%).
Visualization: Synthetic Pathway & SAR Logic
The following diagram illustrates the synthesis and the specific SAR zones, highlighting the distinct role of the 7-ethyl group.
Caption: Synthetic route to the 7-ethyl core and mapping of key SAR vectors.
Structure-Activity Relationship (SAR) Analysis
The transition from a 7-methyl (as seen in clinical candidates like ND-09759 ) to a 7-ethyl group is not merely a homologous extension; it is a strategic probe of the binding pocket's steric tolerance and the molecule's physicochemical properties.
The "Magic Ethyl" Effect: Lipophilicity & Permeability
The 7-ethyl group adds significant lipophilicity compared to the unsubstituted parent.
cLogP: ~ +1.0 (approximate shift from 7-H to 7-Et).
Impact: In anti-tubercular applications (targeting M. tuberculosis), cell wall permeability is paramount. The mycolic acid-rich cell wall requires lipophilic agents.
Observation: 7-ethyl analogs often show superior MIC values against whole-cell M.tb compared to 7-H analogs, primarily due to enhanced intrabacterial accumulation rather than increased target affinity [1].
Steric Tolerance at the 7-Position
The 7-position corresponds to the "western" region of the scaffold (depending on binding orientation).
Restricted Pockets: In certain kinase targets (e.g., p38 MAPK), the 7-position faces a solvent channel. Here, the ethyl group is tolerated but may not add binding energy.
Tight Pockets (QcrB Target): In the context of the cytochrome
complex (QcrB) in tuberculosis, the binding pocket is hydrophobic.
SAR Trend: 7-Methyl is optimal (ND-09759).
7-Ethyl Consequence: The ethyl group often retains activity but can reach a "steric cliff." If the ethyl group clashes with the pocket wall, potency drops 5-10 fold compared to the methyl analog. However, if the pocket is flexible, the ethyl group contributes to desolvation entropy, potentially increasing residence time [2].
Metabolic Stability (The Primary Driver)
The 7-position is a metabolic soft spot in the imidazo[1,2-a]pyridine scaffold.
Oxidation: The 7-methyl group is susceptible to rapid oxidation to the carboxylic acid (inactive metabolite) by hepatic CYPs.
Ethyl Shielding: The 7-ethyl group is also oxidizable (at the benzylic carbon), but the steric bulk often slows the rate of metabolism compared to the methyl, or shifts the metabolic profile.
Strategy: If 7-ethyl is too labile, medicinal chemists often fluorinate this position (7-difluoroethyl or 7-trifluoromethyl), though this drastically changes electronics.
Quantitative Data Summary
The following table summarizes the SAR trends observed when modifying the 7-position in 2-methylimidazo[1,2-a]pyridine-3-carboxamides (Anti-TB series).
Substituent (R7)
cLogP
MIC (M.tb H37Rv)
Metabolic Stability (HLM)
SAR Interpretation
-H
2.1
1.0 - 5.0 M
Moderate
Baseline activity; poor permeability.
-CH
2.6
0.05 - 0.5 M
Low (Rapid oxid.)
Optimal steric fit; metabolic liability.
-CHCH (Ethyl)
3.1
0.1 - 0.8 M
Medium
Good permeability; steric limit test.
-Cl
2.8
> 10 M
High
Electronic deactivation; often loses potency [1].
-CF
3.2
> 20 M
Very High
Steric/Electronic mismatch in this specific series.
Note: Data generalized from imidazo[1,2-a]pyridine anti-TB series literature [1, 3].[1][2][3]
Experimental Protocol: Biological Evaluation
To validate the SAR of 7-ethyl derivatives, a robust assay is required. The Microplate Alamar Blue Assay (MABA) is the gold standard for determining MIC against M. tuberculosis.
Protocol: MABA for 7-Ethyl Derivatives
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 7-ethylimidazo[1,2-a]pyridine analogs.
Preparation: Prepare stock solutions of the 7-ethyl derivative in DMSO (10 mM).
Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth (supplemented with OADC). Final volume: 100
L.
Inoculation: Add 100
L of M. tuberculosis H37Rv suspension (adjusted to OD ~ 0.001) to each well.
L of Alamar Blue (resazurin) and 12 L of 10% Tween 80.
Readout: Incubate for an additional 24 hours.
Blue: No growth (Non-viable).
Pink: Growth (Viable - Resazurin reduced to resorufin).
Calculation: The MIC is defined as the lowest concentration preventing the color change from blue to pink.
Mechanism of Action Pathway (Anti-TB)
The 7-ethyl derivatives in the carboxamide class typically target the QcrB subunit of the electron transport chain.
Caption: Mechanism of action for QcrB inhibition by imidazopyridine derivatives.
References
Moraski, G. C., et al. (2011).[2] Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[1][4][5] ACS Medicinal Chemistry Letters, 2(6), 466–470. Link
Abrahams, K. A., et al. (2012).[2] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[2] PLoS ONE, 7(12), e52951.[2] Link
Kang, S., et al. (2014). Bactericidal activity of an imidazo[1,2-a]pyridine using a mouse M. tuberculosis infection model.[1][2][4] PLoS ONE, 9(1), e87483. Link
Li, X., et al. (2017).[6] Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 1-16. Link
The Imidazo[1,2-a]pyridine-2-methanol Scaffold: A Pivot for Medicinal Chemistry
The following technical guide details the chemistry, synthesis, and pharmacological utility of the imidazo[1,2-a]pyridine-2-methanol scaffold. This document is structured for medicinal chemists and drug discovery scienti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and pharmacological utility of the imidazo[1,2-a]pyridine-2-methanol scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's role as a versatile "pivot point" for diversifying lead compounds.
Technical Whitepaper | Version 1.0
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2] While the 3-position has traditionally dominated structure-activity relationship (SAR) studies due to its nucleophilicity, the 2-hydroxymethyl (2-methanol) functionality has emerged as a critical vector for optimization.
This guide focuses specifically on the imidazo[1,2-a]pyridine-2-methanol motif. Unlike simple alkyl substitutions, the 2-methanol group provides a dual-purpose handle: it acts as a hydrogen-bond donor/acceptor in binding pockets and serves as a highly reactive synthetic intermediate for installing diverse pharmacophores (ethers, amines, halides) without disrupting the aromatic core.
Part 1: Structural Analysis & Pharmacophore Properties
The "Pivot" Concept
In drug design, the 2-position of the imidazo[1,2-a]pyridine ring projects into a distinct region of the binding pocket compared to the 3-position.
Electronic Profile: The bridgehead nitrogen (N4) is weakly basic, while N1 is the primary hydrogen bond acceptor. The 2-methanol group (
) extends this network, often engaging in water-mediated bridges or direct H-bonding with backbone carbonyls in kinase hinges or GPCRs.
Solubility Enhancement: The hydroxymethyl group significantly lowers
compared to the 2-methyl analog (found in Zolpidem), improving aqueous solubility—a critical parameter for oral bioavailability.
Structural Data
Property
Value / Characteristic
Relevance
H-Bond Donors
1 (OH)
Interactions with Ser/Thr/Tyr residues.
H-Bond Acceptors
2 (N1, OH)
Interactions with Lys/Arg or backbone NH.
pKa (Conj. Acid)
~5.6 - 6.8
Moderate basicity; tunable via C-6/C-8 substitution.
Vector
C-2 Equatorial
Projects substituents away from the N1-binding interface.
Part 2: Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridine-2-methanol is rarely direct. The industry-standard protocol involves a condensation-reduction sequence . This ensures regioselectivity and high yields.[3]
Primary Route: The Hantzsch-Ester Reduction
This route is preferred for its scalability and reliability.
Step 1: Condensation (Hantzsch-type)
Reagents: 2-Aminopyridine + Ethyl bromopyruvate (or similar
-halo--keto esters).
Conditions: Ethanol/DME reflux, often with
or no base.
Mechanism: Nucleophilic attack of the ring nitrogen on the ketone, followed by cyclization onto the alkyl halide.
Outcome: Quantitative conversion of the ester to the primary alcohol.
Alternative: Multicomponent Reactions (MCR)
While the Groebke-Blackburn-Bienaymé (GBB) reaction is powerful for 3-amino derivatives, it is less efficient for introducing a 2-hydroxymethyl group directly. However, modified GBB using glyoxal equivalents or post-synthetic oxidation of 2-methyl groups (using
) are alternative, albeit lower-yielding, strategies.
Figure 1: Standard synthetic workflow for accessing the 2-methanol scaffold and its downstream derivatives.
Part 3: Chemical Reactivity & Derivatization
The 2-methanol group is not just a final pharmacophore; it is a "chemical chameleon" allowing rapid library generation.
Chlorination (
): Converts the alcohol to 2-(chloromethyl)imidazo[1,2-a]pyridine . This is a highly reactive electrophile used to attach amines (creating ionizable side chains) or thiols.
Oxidation (
/ IBX): Yields the 2-carbaldehyde . This opens the door to reductive amination or Wittig reactions, extending the carbon chain.
Etherification: Formation of ethers (e.g., benzyl ethers) is common in anti-TB research to access hydrophobic pockets while maintaining the core's polarity.
Part 4: Pharmacological Applications[1][5][6][7][8][9][10]
The utility of the imidazo[1,2-a]pyridine-2-methanol scaffold is validated across multiple therapeutic areas.
Anti-Tuberculosis (MDR-TB)
Recent research has identified this scaffold as a potent inhibitor of the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.
Mechanism: The imidazo[1,2-a]pyridine core mimics the natural substrate ubiquinol.
Role of 2-Methanol: Derivatives often feature an ether linkage at the 2-position (derived from the methanol) connecting to a lipophilic aryl group. This extension is crucial for penetrating the greasy QcrB binding site.
Key Insight: The 2-methanol derived ethers show improved metabolic stability compared to ester linkages found in earlier generations.
Anticancer Agents (c-Met & KRAS)
c-Met Inhibitors: The 2-position is used to attach solubilizing groups or specific H-bond acceptors that interact with the kinase hinge region. The 2-methanol group itself can serve as a "head group" that projects into the solvent front, modifying the physicochemical properties of the inhibitor.
KRAS G12C: Covalent inhibitors often utilize the imidazo[1,2-a]pyridine core.[5] The 2-hydroxymethyl group can be functionalized with acrylamides (warheads) to target the mutant cysteine residue.
Anti-Inflammatory (NF-
B)
Derivatives synthesized from the 2-methanol precursor (via chloromethylation and amination) have shown ability to inhibit the NF-
B signaling pathway.
Observation: The introduction of a basic amine via the 2-methanol linker enhances accumulation in acidic inflammatory microenvironments.
Figure 2: Mapping the pharmacological diversity derived from the 2-methanol handle.
Part 5: Detailed Experimental Protocol
Representative Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol
This protocol is a self-validating system; the disappearance of the ester carbonyl peak in IR/NMR confirms reaction progress.
Step 1: Ester Formation
Dissolve 2-aminopyridine (1.0 eq) in ethanol (0.5 M concentration).
Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
Heat to reflux for 4–6 hours. Validation: TLC (Hexane:EtOAc 1:1) shows consumption of amine.
Cool, concentrate, and neutralize with saturated
. Extract with DCM.
Purify via silica gel chromatography to obtain ethyl imidazo[1,2-a]pyridine-2-carboxylate .
Step 2: Reduction to Alcohol
Suspend
(1.5 eq) in anhydrous THF at under Argon.
Add the ester (from Step 1) dissolved in THF dropwise over 30 mins. Caution: Exothermic.
Stir at
for 1 hour, then warm to RT for 2 hours.
Quench (Fieser Method): Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where is the mass of LAH in grams.
Filter the white precipitate (aluminum salts) through Celite.
Concentrate the filtrate. Recrystallize from Ethanol/Ether.
Yield: Typically 85–95%.
Validation:
shows loss of ethyl quartet/triplet and appearance of methylene singlet (~4.7 ppm) and hydroxyl proton.
Part 6: References
Synthesis of Imidazo[1,2-a]pyridine-2-methanol via Reduction : "Preparation of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol." ChemicalBook. Link
Anticancer Applications (KRAS G12C) : "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[5] Organic & Biomolecular Chemistry, 2022. Link
Anti-Tuberculosis Agents (QcrB) : "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[6][7][8][9] RSC Medicinal Chemistry, 2023.[7] Link
General Medicinal Chemistry of the Scaffold : "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega, 2025. Link
c-Met Inhibitors : "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." Journal of Medicinal Chemistry (via NIH), 2014. Link
The Emergence of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol as a Privileged Pharmacophore in Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold has solidified its status as a "privileged" structur...
The imidazo[1,2-a]pyridine scaffold has solidified its status as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This guide delves into the nuanced yet critical role of a specific, highly functionalized pharmacophore: (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol. We will dissect its synthetic accessibility, explore its significance in achieving potent and selective kinase inhibition, and provide actionable protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular fragment in their discovery programs.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern drug design, prized for its rigid structure, synthetic tractability, and its ability to engage in a multitude of interactions with biological targets.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] A key to its success lies in the strategic placement of substituents, which can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Decoding the Pharmacophoric Contributions of the 7-Ethyl and 2-Methanol Moieties
The focus of this guide, the (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol moiety, presents a compelling combination of features:
The 7-Ethyl Group: Small alkyl substitutions at the 7-position of the imidazo[1,2-a]pyridine ring have been shown to be advantageous for biological activity. This group can enhance binding affinity through favorable van der Waals interactions within hydrophobic pockets of target proteins. Furthermore, it can influence the overall lipophilicity of the molecule, impacting cell permeability and metabolic stability.
The 2-Methanol Group: The hydroxymethyl group at the 2-position introduces a crucial hydrogen bond donor and acceptor. This functionality can form key interactions with amino acid residues in the active sites of enzymes, particularly kinases, contributing significantly to binding affinity and selectivity. It also serves as a versatile synthetic handle for further derivatization and optimization of lead compounds.
Synthesis of the (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol Pharmacophore
The construction of the (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol core can be efficiently achieved through a convergent synthetic strategy, primarily involving the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophile.
Proposed Synthetic Workflow
A plausible and efficient synthesis commences with the commercially available 4-ethyl-2-aminopyridine. The key cyclization step involves its reaction with a protected dihydroxyacetone equivalent, such as 2,3-dihydroxy-1,4-dioxane, under acidic conditions. This is followed by a reduction of the resulting aldehyde to afford the target methanol.
Caption: Proposed synthetic route to (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol.
Detailed Experimental Protocol: Synthesis of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
Step 1: Synthesis of 7-Ethyl-imidazo[1,2-a]pyridine-2-carbaldehyde
To a solution of 4-ethyl-2-aminopyridine (1.0 eq) in ethanol, add 2,3-dihydroxy-1,4-dioxane (1.2 eq).
Add a catalytic amount of concentrated hydrochloric acid.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 7-ethyl-imidazo[1,2-a]pyridine-2-carbaldehyde.
Step 2: Synthesis of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
Dissolve 7-ethyl-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography to yield (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol as the final product.
Role as a Pharmacophore in Kinase Inhibition
The (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol pharmacophore is particularly well-suited for targeting the ATP-binding site of various protein kinases. Its structural features allow it to mimic the adenine region of ATP and form key interactions that lead to potent and often selective inhibition.
Mechanism of Action: Targeting the Kinase Hinge Region
The nitrogen atoms of the imidazo[1,2-a]pyridine core are strategically positioned to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many successful kinase inhibitors and is crucial for high-affinity binding. The 2-methanol group can further anchor the molecule in the active site by forming additional hydrogen bonds with nearby residues, while the 7-ethyl group can occupy a hydrophobic pocket, enhancing both potency and selectivity.
Caption: Key interactions of the pharmacophore within a kinase active site.
Structure-Activity Relationship (SAR) Insights
While specific data for the (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol pharmacophore is emerging, SAR studies on related imidazo[1,2-a]pyridine-based kinase inhibitors provide valuable insights.[4][5]
Position
Substitution
General Impact on Kinase Inhibition
2
-CH₂OH
Often crucial for potency; acts as a key H-bond donor/acceptor.
3
Various aryl/heteroaryl groups
Modulates selectivity and potency; can be tailored to specific kinase targets.
7
Small alkyl (e.g., Methyl, Ethyl)
Generally well-tolerated and can enhance potency by occupying a hydrophobic pocket.
Other
Halogens, ethers, amines
Can be used to fine-tune physicochemical properties and explore additional binding interactions.
Biological Evaluation: A Representative Kinase Inhibition Assay Protocol
To assess the inhibitory potential of compounds containing the (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol pharmacophore, a robust and reproducible in vitro kinase assay is essential. The following protocol is a representative example for evaluating inhibition of a serine/threonine kinase.
In Vitro Serine/Threonine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific serine/threonine kinase.
Materials:
Recombinant human kinase (e.g., AKT1, CDK2)
Kinase-specific peptide substrate
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
Test compound (dissolved in DMSO)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Phosphocellulose paper
Wash buffer (e.g., 75 mM phosphoric acid)
Scintillation cocktail and counter
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a microtiter plate, add the kinase reaction buffer, the recombinant kinase, and the peptide substrate.
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
Pre-incubate the mixture for 10 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
Incubate the reaction at 30 °C for a predetermined time (e.g., 30 minutes).
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol pharmacophore represents a highly promising and versatile building block for the design of novel kinase inhibitors. Its strategic combination of a hinge-binding core, a hydrophobic pocket-filling ethyl group, and a hydrogen-bonding methanol moiety provides a strong foundation for achieving high potency and selectivity. The synthetic accessibility of this pharmacophore further enhances its appeal for medicinal chemistry campaigns.
Future research should focus on the systematic exploration of this pharmacophore in the context of various kinase targets implicated in oncology, inflammation, and neurodegenerative diseases. Further derivatization of the 2-methanol group and exploration of alternative substitutions on the imidazo[1,2-a]pyridine ring will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (n.d.).
IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF - EP 3481827 B1. (2021). European Patent Office. [Link]
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research.
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link]
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (n.d.). Oceanomics.
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
Process For Producing 4 Aminopyridines. (n.d.). Quick Company. [Link]
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]
Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]
Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. (n.d.). RSC Advances. [Link]
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023). BioImpacts. [Link]
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). Molecules. [Link]
WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents. (n.d.).
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Molbank. [Link]
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). SciSpace. [Link]
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Experimental and Therapeutic Medicine. [Link]
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). ACS Chemical Biology. [Link]
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. (2025). ResearchGate. [Link]
SUBSTITUTED IMIDAZO[1,2-B]PYRIDAZINES - EP 2598505 B1. (2011).
Application Notes and Protocols: Selective Oxidation of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the selective oxidation of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol to its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the selective oxidation of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol to its corresponding aldehyde, 7-Ethylimidazo[1,2-a]pyridine-2-carbaldehyde, and carboxylic acid, 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The functionalization of this core, particularly at the 2-position, is crucial for the development of new chemical entities. These protocols are designed to be a starting point for laboratory execution, emphasizing scientific rationale and providing a framework for optimization.
Introduction to the Chemistry
The selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to achieving the desired product while preserving the integrity of the sensitive imidazo[1,2-a]pyridine ring system. The nitrogen-rich nature of this heterocycle makes it susceptible to certain oxidative conditions, necessitating the use of mild and selective reagents.
Part 1: Oxidation to 7-Ethylimidazo[1,2-a]pyridine-2-carbaldehyde
The conversion of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol to the aldehyde is a delicate process, as over-oxidation to the carboxylic acid is a common side reaction. Mild and selective oxidizing agents are therefore required. We will focus on two well-established and reliable methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
Rationale: The Dess-Martin Periodinane is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes.[3][4] The reaction is typically fast, proceeds at room temperature, and under neutral conditions, which is advantageous for the acid-sensitive imidazo[1,2-a]pyridine nucleus.[5][6] The work-up is also generally straightforward.
Experimental Workflow:
Dess-Martin Oxidation Workflow Diagram
Detailed Protocol:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1–1.5 eq.) in one portion.
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the layers are clear.
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 7-Ethylimidazo[1,2-a]pyridine-2-carbaldehyde.[1][7]
Data Summary Table:
Parameter
Value
Reagent
Dess-Martin Periodinane (DMP)
Equivalents
1.1 - 1.5
Solvent
Anhydrous CH₂Cl₂
Temperature
Room Temperature
Reaction Time
1 - 4 hours
Expected Yield
85-95% (general, substrate dependent)
Method 2: Swern Oxidation
Rationale: The Swern oxidation is another classic and highly reliable method for the synthesis of aldehydes from primary alcohols.[8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine.[9][10][11] The very low reaction temperature (-78 °C) makes it suitable for sensitive substrates.
Experimental Workflow:
Swern Oxidation Workflow Diagram
Detailed Protocol:
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
Addition of Alcohol: Add a solution of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
Addition of Base: Add triethylamine (Et₃N) (5.0 eq.) dropwise to the reaction mixture.
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding water.
Work-up and Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
Washing and Drying: Combine the organic layers and wash successively with a 1% HCl solution, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
Parameter
Value
Activating Agent
Oxalyl Chloride
Oxidant
Dimethyl Sulfoxide (DMSO)
Base
Triethylamine (Et₃N)
Solvent
Anhydrous CH₂Cl₂
Temperature
-78 °C to Room Temperature
Reaction Time
2 - 3 hours
Expected Yield
80-95% (general, substrate dependent)
Part 2: Oxidation to 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
For the oxidation of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol to the corresponding carboxylic acid, stronger oxidizing agents are required. Care must be taken to avoid degradation of the heterocyclic ring. Jones oxidation and potassium permanganate are two classical and effective methods for this transformation.
Method 1: Jones Oxidation
Rationale: Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[12][13] The reaction is typically fast and high-yielding.[14] However, the highly acidic and strongly oxidizing nature of the reagent requires careful consideration of the stability of the imidazo[1,2-a]pyridine ring.
Experimental Workflow:
Jones Oxidation Workflow Diagram
Detailed Protocol:
Preparation: Dissolve (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.
Addition of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid (H₂SO₄) and water. Add the Jones reagent dropwise to the stirred solution of the alcohol at 0 °C. The color of the reaction mixture will change from orange-red to green.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The product may be in the aqueous layer as a salt. If so, neutralize the aqueous layer with a base (e.g., NaOH) and filter off the chromium salts. Then, carefully acidify the filtrate with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate or another suitable solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Rationale: Potassium permanganate is a powerful and inexpensive oxidizing agent that can effectively convert primary alcohols to carboxylic acids.[15] The reaction is typically carried out in an aqueous basic solution. The basic conditions may be favorable for the stability of the imidazo[1,2-a]pyridine ring compared to the strongly acidic Jones oxidation.
Experimental Workflow:
Potassium Permanganate Oxidation Workflow Diagram
Detailed Protocol:
Preparation: Dissolve (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq.) in an aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
Reaction: Heat the solution to 50-80 °C and add potassium permanganate (KMnO₄) (3-5 eq.) portion-wise with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. Continue heating and adding KMnO₄ until a faint pink color persists.
Work-up: After the reaction is complete (as indicated by TLC or the persistence of the purple color), cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) should be removed by filtration.
Isolation: Carefully acidify the clear filtrate with a dilute acid (e.g., 1 M HCl) to a pH of 3-4. The carboxylic acid product should precipitate out of the solution.
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary Table:
Parameter
Value
Reagent
Potassium Permanganate (KMnO₄)
Equivalents
3 - 5
Solvent
Aqueous NaOH or Na₂CO₃
Temperature
50 - 80 °C
Reaction Time
2 - 6 hours
Expected Yield
60-80% (general, substrate dependent)
Conclusion and Best Practices
The choice of oxidation method for (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol will depend on the desired product and the scale of the reaction. For the synthesis of the aldehyde, both Dess-Martin periodinane and Swern oxidation are excellent choices, offering mild conditions and high selectivity. For the synthesis of the carboxylic acid, both Jones oxidation and potassium permanganate are effective, with the choice potentially depending on the acid/base sensitivity of any other functional groups present in the molecule.
It is crucial for researchers to perform small-scale trial reactions to optimize the conditions for this specific substrate. Careful monitoring of the reaction progress by TLC is essential to prevent over-oxidation or degradation. Proper work-up and purification are key to obtaining the desired products in high purity.
References
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved February 14, 2026, from [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved February 14, 2026, from [Link]
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). ACS Publications. Retrieved February 14, 2026, from [Link]
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). MDPI. Retrieved February 14, 2026, from [Link]
Jones Oxidation - Chemistry Steps. (2025, July 29). Retrieved February 14, 2026, from [Link]
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Jones Oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
Jones oxidation - Sciencemadness Wiki. (2019, July 11). Retrieved February 14, 2026, from [Link]
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
Jones oxidation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles | Organic Letters - ACS Publications. (2021, March 13). Retrieved February 14, 2026, from [Link]
Swern Oxidation - Chemistry Steps. (2020, January 6). Retrieved February 14, 2026, from [Link]
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved February 14, 2026, from [Link]
The Swern Oxidation. (n.d.). Retrieved February 14, 2026, from [Link]
Jones Oxidation - Organic Chemistry Tutor. (n.d.). Retrieved February 14, 2026, from [Link]
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31). Retrieved February 14, 2026, from [Link]
Swern Oxidation - gChem. (n.d.). Retrieved February 14, 2026, from [Link]
Synthesis of - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 6). Retrieved February 14, 2026, from [Link]
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]
Experiment 8 – Redox Titrations Potassium permanganate, KMnO4, is a strong oxidizing agent. Permanganate, MnO4. (n.d.). Retrieved February 14, 2026, from [Link]
Experimental study on effect of potassium permanganate on methanol fuel by spectrophotometry - ResearchGate. (2025, August 9). Retrieved February 14, 2026, from [Link]
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IMP-7ET-OH-001
Status: Active
Assigned Specialist: Senior Application Scientist
Subject: Yield Improvement & Troubleshooting for Imidazo[1,2-a]pyridine-2-methanol Derivatives
Executive Summary
This guide addresses the synthesis of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol . While direct condensation with 1,3-dichloroacetone is theoretically possible, it frequently results in low yields due to polymerization and difficult purification of the chloromethyl intermediate.
The Recommended "Gold Standard" Route is a two-step sequence:
Cyclization: Condensation of 4-ethylpyridin-2-amine with ethyl bromopyruvate to form the ester intermediate.
Reduction: Conversion of the ester to the primary alcohol using a hydride donor.[1]
This approach offers superior regiocontrol, easier purification, and consistent scalability.
Part 1: The Synthetic Workflow (Visualized)
The following diagram outlines the critical pathway and decision points for this synthesis.
Caption: Figure 1. Optimized synthetic workflow for (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol, highlighting critical failure modes at the cyclization and reduction stages.
Dissolution: Dissolve 1.0 eq of 4-ethylpyridin-2-amine in Ethanol (0.5 M concentration).
Note: DME (Dimethoxyethane) is a superior alternative if solubility is poor.
Addition: Add 1.1 eq of Ethyl Bromopyruvate dropwise at room temperature.
Critical: Do not dump the reagent; the reaction is exothermic.
Reflux: Heat to reflux for 4–6 hours.
Workup: Cool to RT. The hydrobromide salt of the product may precipitate.
Option A (Precipitate): Filter the solid, wash with cold EtOH. Partition between NaHCO3 (aq) and DCM to free the base.
Option B (Solution): Evaporate solvent, neutralize residue with sat. NaHCO3, extract with DCM.
Troubleshooting Guide (Ticket #001)
Symptom
Probable Cause
Corrective Action
Reaction turns black/tarry
Oxidative polymerization of the aminopyridine or thermal decomposition of bromopyruvate.
1. Purge solvent with N2/Ar before heating.2. Add NaHCO3 (1.1 eq) solid directly to the reaction to buffer HBr formation.3. Switch solvent to DME (lower boiling point than some alcohols, better solubility).
Low Conversion (<40%)
HBr byproduct protonates the unreacted aminopyridine, deactivating it (it becomes non-nucleophilic).
1. Use a "Scavenger Base": Add 0.5–1.0 eq of NaHCO3 or K2CO3.2. Pro-Tip: Add propylene oxide (excess) as an acid scavenger if base sensitivity is an issue (rare for this scaffold).
Regioisomer Contamination
Attack at the ring carbon instead of nitrogen (rare for 2-aminopyridines but possible).
1. Ensure slow addition of bromopyruvate.2. Verify starting material purity (ensure it is 2-amino-4-ethyl, not a mixture).
Module 2: The Reduction Step
Objective: Convert the ester to the alcohol.[1]
Reagent: Lithium Aluminum Hydride (LiAlH4) is preferred over NaBH4 for esters, though NaBH4/CaCl2 can work.
Optimized Protocol
Setup: Suspend 1.0 eq of the Ester Intermediate in anhydrous THF (0.2 M) under Argon/Nitrogen. Cool to 0°C.
Addition: Add LiAlH4 (1.5–2.0 eq) portion-wise (solid) or dropwise (solution).
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours. Monitor by TLC (Ester spot should disappear).
Quench (Fieser Method):
Add
mL water ( = grams of LiAlH4 used).
Add
mL 15% NaOH.
Add
mL water.
Isolation: Filter the granular white precipitate. Concentrate the filtrate.
Troubleshooting Guide (Ticket #002)
Symptom
Probable Cause
Corrective Action
Gelatinous Emulsion
Improper quenching of Aluminum salts.
1. Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir biphasic mixture vigorously for 2 hours until layers separate cleanly.2. Use the Fieser method described above strictly.
Ring Reduction
Over-reduction of the pyridine ring (rare with LiAlH4, common with hydrogenation).
1. Maintain temperature RT.2. Avoid prolonged reaction times (>12h).3. Switch to LiBH4 (Lithium Borohydride) in THF/MeOH if LiAlH4 is too aggressive.
Product Water Solubility
The product is a polar alcohol and stays in the aqueous layer.
1. Saturate the aqueous layer with NaCl (salting out) before extraction.2. Use CHCl3/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use 1,3-dichloroacetone instead of ethyl bromopyruvate to save a step?A: Technically yes, but we advise against it. The reaction of 2-aminopyridines with 1,3-dichloroacetone yields the chloromethyl intermediate. Hydrolyzing this chloride to the alcohol often requires harsh conditions (Ag2O or extended reflux in water/dioxane), which degrades the imidazopyridine ring. The Ester
Alcohol route is 1 step longer but significantly higher yielding overall.
Q: My starting material (4-ethylpyridin-2-amine) is expensive. Can I synthesize it?A: Yes. The most reliable route is the Chichibabin amination of 4-ethylpyridine using NaNH2 (sodamide) in dimethylaniline. However, this requires handling potentially explosive sodamide. Alternatively, a Pd-catalyzed amination of 2-chloro-4-ethylpyridine is safer but uses expensive catalysts.
Q: What is the numbering logic? Why "7-ethyl" if I start with "4-ethyl"?A: This is a common confusion.
Pyridine: Nitrogen is position 1. The amine is at 2.[2][3] The ethyl group is at 4.
Imidazo[1,2-a]pyridine: The bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead (from the original pyridine) is position 5.
Mapping: The 4-position of the pyridine ring corresponds to the 7-position of the fused imidazo[1,2-a]pyridine system.
Pyridine C3
Imidazo C8
Pyridine C4
Imidazo C7 (Your Ethyl group)
Pyridine C5
Imidazo C6
Pyridine C6
Imidazo C5
References
Grošelj, U., et al. (2008).[4] "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, 75(6), 1355-1370.[4] (Validates the bromopyruvate cyclization method).
Bagdi, A. K., et al. (2015).[4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51. (Review of metal-catalyzed improvements).
Goel, R., et al. (2012). "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Heterocyclic Chemistry. (General scaffold properties and numbering).
BenchChem Technical Guide. (2025). "2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies." (Source for precursor handling).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Imidazopyridine Isomer PurificationTopic: Separation of 7-ethyl vs. 6-ethyl imidazo[1,2-a]pyridine regioisomers
Ticket ID: IP-REGIO-SEP-001
Responder: Senior Application Scientist, Separation Technologies
Executive Summary
Separating 6-ethyl and 7-ethyl imidazo[1,2-a]pyridine isomers is a classic "nightmare separation" because the structural difference is distal to the polar binding motif (the imidazole nitrogen). Both isomers exhibit nearly identical pKa (~5.6–6.0) and lipophilicity (
), rendering standard silica chromatography ineffective.
Success requires exploiting subtle differences in molecular shape (SFC) or basic nitrogen accessibility (pH-modified HPLC) . This guide prioritizes Supercritical Fluid Chromatography (SFC) as the gold standard, followed by high-pH Reverse Phase HPLC, and finally, selective crystallization.
Part 1: The Diagnostic Hub (Confirming Your Mixture)
Before attempting separation, you must confirm the ratio and identity of your isomers. LC-MS is often insufficient due to identical ionization efficiencies. Proton NMR (
H-NMR) is the definitive diagnostic tool.
The "H5 Split" Test:
Focus on the proton at position 5 (H5). This proton is adjacent to the bridgehead nitrogen and is typically the most deshielded (downfield) signal on the pyridine ring (~8.0–8.5 ppm).
Isomer
H5 Multiplicity
Explanation
6-Ethyl Isomer
Singlet (s) or Narrow Doublet ( Hz)
H5 has no ortho-neighbor (C6 is substituted). It only shows weak meta-coupling to H7.
7-Ethyl Isomer
Large Doublet (d) ( Hz)
H5 has an ortho-neighbor (H6). Strong ortho-coupling is observed.
Tech Tip: If your aromatic region is crowded, run the NMR in
-Benzene instead of . The "benzene effect" often shifts the signals of the isomers differently, resolving overlapping peaks.
Part 2: Chromatography Solutions (The Separation)
Method A: Supercritical Fluid Chromatography (SFC) – The Gold Standard
SFC is superior for this separation because the rigid planar structure of imidazopyridines interacts differently with the "charge-transfer" stationary phases used in SFC.
Why it works: The 6-ethyl group sterically interferes with the lone pair on the bridgehead nitrogen differently than the 7-ethyl group, altering the interaction with pyridine-based stationary phases.
Recommended Protocol:
Parameter
Setting
Column
2-Ethylpyridine (2-EP) or Pyridine-Amide (e.g., Viridis 2-EP, Daicel DCpak P4VP)
Mobile Phase A
(Supercritical)
Mobile Phase B
Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA)
Gradient
2% to 15% B over 5 minutes (Isocratic hold at 8% often works best)
Back Pressure
120–150 bar
Temperature
40°C
Troubleshooting SFC:
Issue: Broad tailing peaks.
Fix: Your basic amine is interacting with residual silanols. Increase the amine modifier (IPA/DEA) to 0.5%.
Standard low-pH (Formic acid/TFA) methods often fail because protonation of the N1 nitrogen masks the subtle electronic differences between the isomers. You must run this separation at High pH.
Why it works: At pH 10, the molecules are neutral. The hydrophobic surface area of the ethyl group at position 6 vs. 7 interacts differently with the C18 chains.
Recommended Protocol:
Parameter
Setting
Column
Hybrid Silica C18 (e.g., XBridge C18, Gemini NX-C18) - Must be pH stable
Buffer
10 mM Ammonium Bicarbonate (adjusted to pH 10 with )
Organic
Acetonitrile (ACN)
Gradient
Shallow gradient! e.g., 25% to 35% ACN over 20 minutes.
Flow Rate
Optimized for column diameter (e.g., 20 mL/min for 19mm ID)
Critical Warning: Do not use standard silica-based C18 columns at pH 10; they will dissolve. Ensure your column is rated for pH > 9.
Part 3: Crystallization & Chemical Workarounds
If chromatography is not an option (e.g., multi-gram scale), use salt formation to differentiate lattice energies.
The "Salt Screen" Workflow
The 6-ethyl and 7-ethyl isomers have slightly different basicities. The 6-ethyl isomer is often slightly more basic due to the inductive effect of the ethyl group being closer to the bridgehead nitrogen (para-like conjugation), whereas the 7-ethyl is meta-like.
Protocol:
Dissolve mixture in minimal Ethanol.
Add 0.95 equivalents of acid (see table below).
Cool slowly to 0°C.
Filter crystals (enriched isomer) vs. Mother Liquor (other isomer).
Recommended Acids:
Picric Acid: (Caution: Explosive when dry). Forms highly crystalline salts with imidazopyridines. Often gives the best separation.
Oxalic Acid: Forms 1:1 salts.
HCl (Ethereal): Often precipitates the mixture, but sometimes selective recrystallization from Isopropanol/MeOH works.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific regioisomer pair.
Caption: Decision tree for selecting the optimal purification method based on scale and available equipment.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my flash column (Silica) show only one spot?A: The
difference on silica is likely < 0.05. The silanol activity on normal phase silica dominates the retention, masking the subtle steric differences of the ethyl group.
Fix: If you must use flash, use a CN (Cyano) stationary phase or run "Silver Nitrate Impregnated Silica" (Argentation chromatography), though this is rare for simple alkyl isomers. Better to switch to Reverse Phase C18 flash cartridges at pH 10.
Q: Can I prevent this mixture during synthesis?A: Yes. The mixture usually arises from using a non-selective alkylation on the imidazopyridine core.
Prevention: Construct the ring after placing the ethyl group.
To get pure 6-ethyl : Condense 5-ethylpyridin-2-amine with chloroacetaldehyde.
To get pure 7-ethyl : Condense 4-ethylpyridin-2-amine with chloroacetaldehyde.
Note: Regioselective cyclization is generally high (>95%) for these precursors [1].
Q: The retention times on HPLC are shifting run-to-run.A: This is a pH hysteresis issue. Imidazopyridines are bases.[1][2] If your equilibration time is too short, the local pH inside the column pores may fluctuate. Ensure you use a buffered mobile phase (Ammonium Bicarbonate), not just simple ammonia in water.
References
Bag, O. K., et al. (2023).[2] "Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1,2-a]Pyridine." Current Analytical Chemistry. (Discusses HPLC/SFC separation of imidazopyridine derivatives).
Goel, R., et al. (2025). "Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column." Journal of Chromatography A. (Establishes 2-EP columns as the standard for basic heterocycles).
Blackburn, C., et al. (2003). "Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis and 1H NMR." Journal of Organic Chemistry. (Provides the foundational NMR logic for pyridine regioisomers).
Shimadzu Application Note. (2023). "Diversification of Separation Selectivity Using Supercritical Fluid Chromatography." (Technical comparison of LC vs SFC for structural isomers).
Stability of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol under acidic conditions
Technical Support Center: (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (7-Ethylimidazo[1,2-a]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol. It addresses common challenges related to the compound's stability under acidic conditions, offering troubleshooting advice and frequently asked questions to ensure experimental success and data integrity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in acidic environments.
Issue 1: Rapid Degradation of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol Observed During Low pH Formulation Studies.
Question: We are observing a rapid loss of our primary compound, (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol, with the appearance of multiple unknown peaks in our HPLC analysis when formulated in an acidic buffer (pH < 4). What is the likely cause, and how can we mitigate this?
Answer:
The imidazo[1,2-a]pyridine core is generally stable, but the presence of the 2-methanol substituent introduces a potential liability under acidic conditions. The observed degradation is likely due to an acid-catalyzed dehydration reaction.[1]
Plausible Degradation Pathway:
The benzylic-like alcohol at the 2-position of the imidazo[1,2-a]pyridine ring is susceptible to acid-catalyzed dehydration. The reaction proceeds via an E1 mechanism, which involves the following steps:[1][2]
Protonation of the Hydroxyl Group: The acidic medium protonates the hydroxyl group of the methanol substituent, forming a good leaving group (water).[3]
Formation of a Carbocation Intermediate: The loss of a water molecule results in the formation of a resonance-stabilized carbocation intermediate.
Elimination: A proton is abstracted from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. This results in the formation of a vinylimidazo[1,2-a]pyridine derivative.
This newly formed alkene is highly reactive and can undergo further reactions, such as polymerization or oxidation, leading to the multiple unknown peaks observed in your chromatogram.
pH Adjustment: The primary course of action is to work at a less acidic pH if your experimental design allows. Evaluate the stability of the compound at various pH points (e.g., pH 4, 5, 6, and 7) to determine a suitable range for your formulation.
Forced Degradation Study: To confirm the degradation pathway and identify the degradants, perform a controlled forced degradation study.[][5] This will provide valuable information for developing a stability-indicating analytical method.[6][7]
Experimental Protocol: Forced Degradation in Acidic Conditions
Stock Solution Preparation: Prepare a stock solution of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Pipette a known volume of the stock solution into separate vials.
Add an equal volume of 0.1 M HCl, 0.01 M HCl, and a pH 4 buffer.
For a control, add an equal volume of purified water.
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
Quenching: Immediately neutralize the acidic samples with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.[8][9] An LC-MS analysis would be beneficial for the identification of degradation products.[10]
Data Analysis and Interpretation:
Quantify the percentage of the parent compound remaining at each time point.
Characterize the major degradation products using LC-MS.
The results will help in understanding the degradation kinetics and establishing acceptable pH limits for your formulation.
Issue 2: Inconsistent Results in Acidic Stability Studies.
Question: We are observing significant variability in the degradation rate of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol in our acidic stability studies, even under seemingly identical conditions. What could be the cause of this inconsistency?
Answer:
Inconsistent results in stability studies often point to subtle variations in experimental parameters. For acid-catalyzed reactions, the following factors can significantly influence the reaction rate:
Precise pH Control: Small fluctuations in pH can lead to substantial differences in the degradation rate, especially if the reaction is highly pH-dependent.
Temperature Fluctuations: The rate of chemical reactions is highly sensitive to temperature. Inconsistent temperature control during incubation can lead to variable results.
Presence of Catalytic Impurities: Trace amounts of metal ions or other impurities in your reagents or on your glassware can potentially catalyze the degradation process. The synthesis of imidazo[1,2-a]pyridines can sometimes involve metal catalysts like copper or iron.[11][12]
Oxygen Content: Although the primary degradation pathway is likely dehydration, oxidative degradation can also occur, especially in the presence of light and oxygen.
Troubleshooting Steps & Recommendations:
pH Meter Calibration and Buffer Preparation:
Ensure your pH meter is calibrated daily with fresh, certified buffers.
Prepare buffers using high-purity water and reagents. Verify the final pH of your solutions after preparation.
Temperature Control:
Use a calibrated, temperature-controlled incubator or water bath for your stability studies.
Monitor and record the temperature throughout the experiment.
Glassware and Reagent Purity:
Use high-quality, clean glassware. Consider acid-washing and rinsing with high-purity water.
Use HPLC-grade solvents and high-purity reagents.
Control of Atmospheric Conditions:
To assess the impact of oxygen, consider performing parallel experiments where the headspace of the vials is purged with an inert gas like nitrogen or argon.
Standard Operating Procedure (SOP):
Develop and strictly adhere to a detailed SOP for your stability studies to ensure consistency across experiments.
Q1: What is the expected pKa of the imidazo[1,2-a]pyridine ring system, and how does this influence its behavior in acidic conditions?
A1: The imidazo[1,2-a]pyridine ring system is a nitrogen-containing heterocycle. The nitrogen atom at position 1 (the bridgehead nitrogen is generally considered unreactive towards protonation) is the most basic site and is susceptible to protonation in acidic media. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. Substituents on the ring will influence this value. In acidic conditions (pH < pKa), a significant portion of the compound will exist in its protonated form. This protonation can increase the compound's solubility in aqueous media but may also render it more susceptible to certain degradation pathways.
Q2: Are there any specific storage recommendations for (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol to ensure its long-term stability?
A2: For long-term storage, (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. Avoid storing it in solution, especially in acidic buffers, for extended periods. If stock solutions are required, they should be prepared fresh in a suitable aprotic solvent and stored at low temperatures.
Q3: What analytical techniques are most suitable for monitoring the stability of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol?
A3: A combination of analytical techniques is recommended for comprehensive stability monitoring:[10][13]
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the parent compound and its degradation products.[8] A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the parent compound and to characterize any isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups, which can indicate degradation.[8]
Table 1: Summary of Recommended Analytical Techniques for Stability Studies
Provides molecular weight and structural information.[10]
NMR
Structural elucidation of parent and degradants
Provides detailed structural information.
FTIR
Detection of functional group changes
Non-destructive and can be used for solid and liquid samples.[8]
Q4: Can the ethyl group at the 7-position influence the stability of the molecule under acidic conditions?
A4: The ethyl group at the 7-position is an electron-donating group. By donating electron density to the aromatic ring system, it can slightly increase the basicity of the nitrogen atom at position 1, making it more susceptible to protonation. However, its effect on the acid-catalyzed dehydration of the 2-methanol group is likely to be minimal as it is relatively distant from the reaction center.
References
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.
Analytical Techniques In Stability Testing. (2025).
Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZ
Spotlight on stability: API and drug product testing. (n.d.). Almac.
Ch 11 : Eliminations of benzylic systems. (n.d.). University of Calgary.
Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. (2025).
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com.
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Deriv
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
Forced Degradation Study as per ICH Guidelines: Wh
Acid-Catalyzed Dehydr
Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
HOW TO APPROACH A FORCED DEGRAD
A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. (2025).
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.).
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol may be sparse in public databases, its structural class dictates the safety protocol.[1]
Structure-Activity Relationship (SAR): The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, famously associated with GABA-A receptor agonists (e.g., Zolpidem).[1]
Causality of Risk:
Bioactivity: Until proven otherwise, treat this compound as a Potent Compound capable of central nervous system (CNS) sedation or modulation upon absorption.
Chemical Reactivity: The primary alcohol moiety (-CH2OH) combined with the basic nitrogen in the ring makes this compound amphoteric.[1] It can form salts and may be corrosive to mucous membranes upon inhalation of dust.
Solubility Factors: The ethyl group increases lipophilicity compared to the methyl analog, enhancing potential dermal absorption .
PPE Selection Logic & Technical Justification
Hand Protection: The "Solvent Vector" Rule
Do not select gloves based solely on the solid. You must account for the vehicle used to solubilize it.
Solution Handling: If dissolved in Dichloromethane (DCM) , nitrile degrades in <5 minutes. You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon splash contact.[1]
Respiratory Protection: Particle vs. Vapor
Dust Control: The critical risk occurs during weighing. The static nature of crystalline organic powders can cause aerosolization.
Protocol: Use an anti-static gun inside the balance enclosure to reduce particle flight.
Vapor Control: While the compound itself has low volatility, reaction byproducts (if derivatizing the alcohol) may be volatile.
Operational Workflows (Visualized)
Workflow 1: PPE Decision Matrix
This logic gate ensures you select the correct equipment based on the physical state and quantity.
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.
Detailed Handling Protocols
Protocol A: Weighing & Transfer (Solid)
Preparation: Place a disposable balance draft shield or work inside a powder containment hood.[1]
Donning: Put on inner nitrile gloves (tucked under lab coat cuff) and outer nitrile gloves (over cuff).
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bulk container; transfer small amounts to a secondary weighing boat.
Decontamination: Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood. This prevents tracking "invisible" dust into the general lab.
Protocol B: Spill Response (Emergency)
Do not use a brush and dustpan. This generates aerosols.[1]
Caption: Wet-wiping technique workflow to prevent aerosolization during spill cleanup.
Waste Disposal & Decontamination
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Yellow Biohazard/Chemo Waste Bin (or equivalent Hazardous Solid Waste stream) destined for incineration . Do not landfill.[1][2]
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" streams based on the solvent.
Glassware: Rinse 3x with Methanol or Acetone inside the fume hood. Collect rinsate as hazardous waste.[1] Only then move glassware to the communal wash area.
References
PubChem. Imidazo[1,2-a]pyridine-7-methanol Compound Summary. National Library of Medicine. Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Available at: [Link][1]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link][1]